

# nikA protein function in E. coli

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *nikA protein*

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An In-depth Technical Guide to the Function of **NikA Protein** in Escherichia coli

## Abstract

NikA is a critical periplasmic solute-binding protein (SBP) in Escherichia coli, serving as the primary gatekeeper for the high-affinity NikABCDE ATP-binding cassette (ABC) transport system. This system is essential for acquiring nickel, a vital cofactor for several enzymes, most notably [NiFe]-hydrogenases required for anaerobic metabolism.[1][2] This guide provides a comprehensive overview of NikA's structure, function, and regulation. It details its dual role in binding both nickel complexes and heme, presents key quantitative data on its binding affinities, outlines detailed experimental protocols for its characterization, and discusses its relevance as a potential target for novel antibacterial strategies.

## Core Function: Periplasmic Nickel Transport

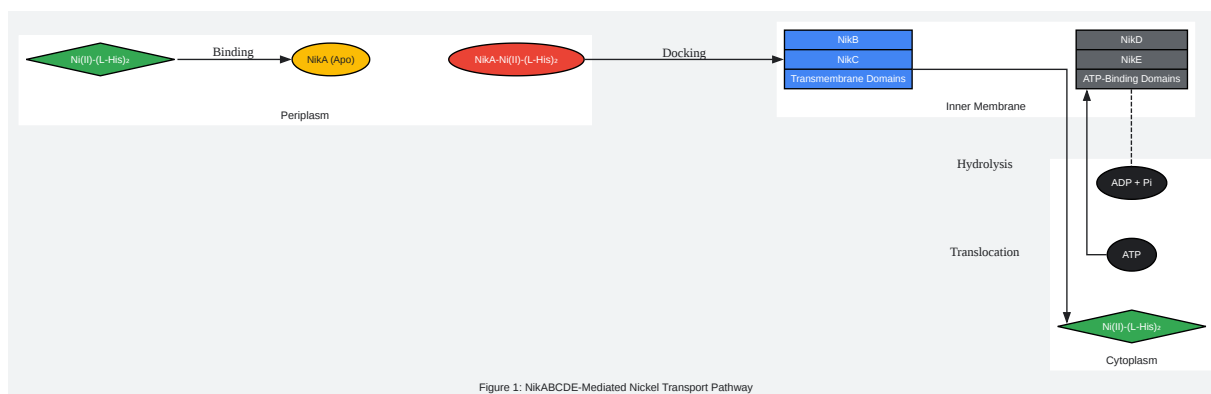
The canonical function of NikA is to bind nickel in the periplasmic space and deliver it to its cognate inner membrane transporter, NikBCDE.[3][4] The entire system is encoded by the nikABCDE operon.[3] NikA captures nickel-containing molecules and, through a conformational change upon binding, docks with the transmembrane domains NikB and NikC. This interaction initiates ATP hydrolysis by the cytoplasmic nucleotide-binding domains, NikD and NikE, which powers the translocation of the nickel substrate into the cytoplasm.[3][5]

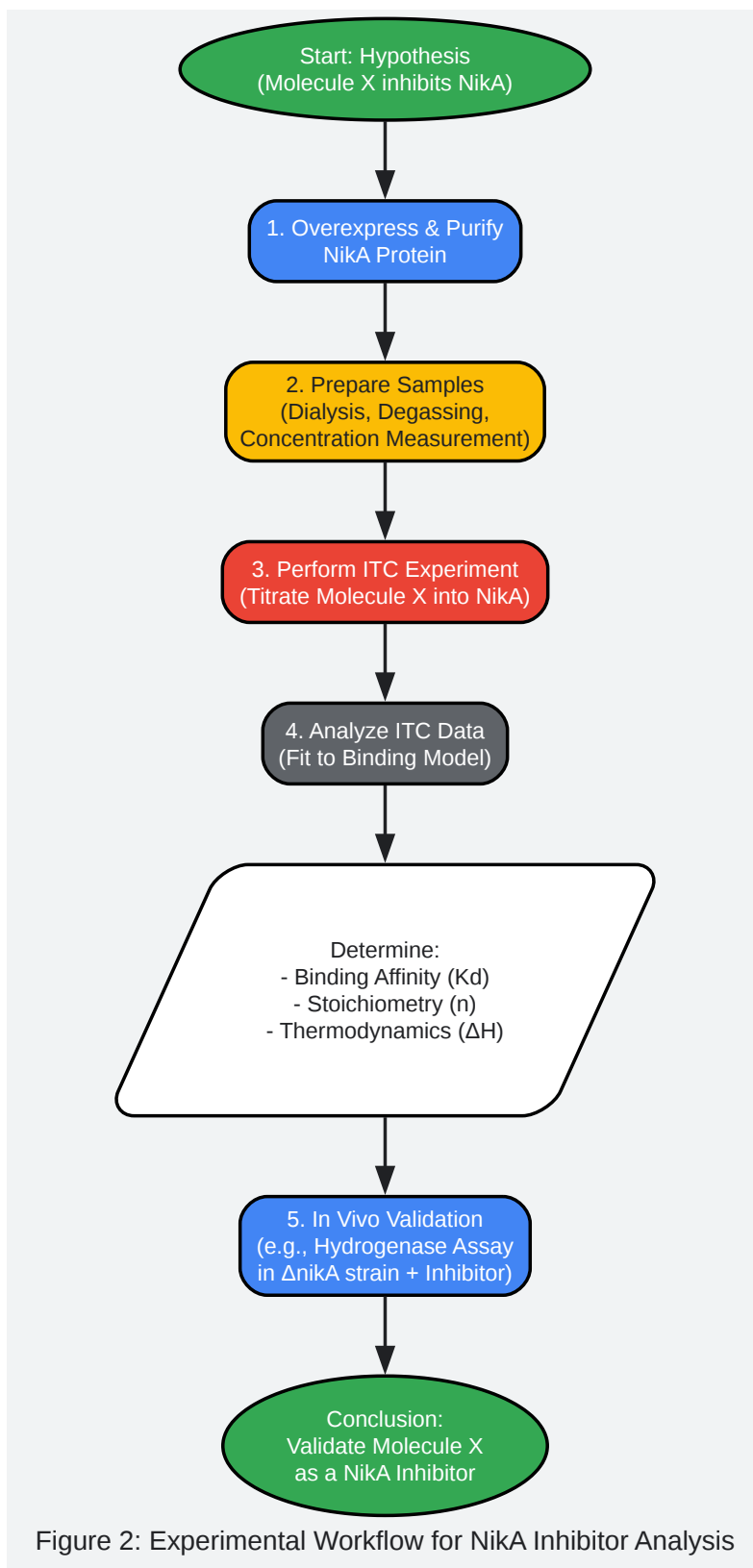
While NikA can bind naked Ni(II) ions, its primary physiological ligand is considered to be the bis(L-histidinato)nickel(II) complex, or Ni(II)–(L-His)<sub>2</sub>. [6][7] This specificity is crucial for selectively acquiring nickel from the metabolically complex periplasm.[6] Deletion of the nikA

gene significantly impairs hydrogenase activity, which can be rescued by the addition of high concentrations of exogenous nickel, confirming its central role in high-affinity nickel uptake.[8]

## The Nickel Import Pathway

The process begins with NikA freely diffusing in the periplasm. Upon encountering its Ni(II)–(L-His)<sub>2</sub> ligand, it binds the complex, leading to a conformational change that sequesters the ligand. The liganded NikA then docks with the NikBC permease complex in the inner membrane, delivering the substrate for transport.





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- To cite this document: BenchChem. [nikA protein function in E. coli]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180210#nika-protein-function-in-e-coli]

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